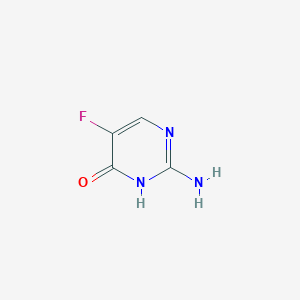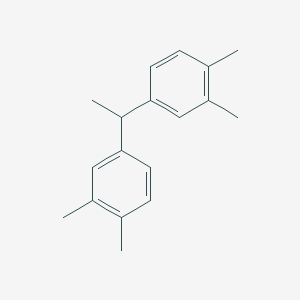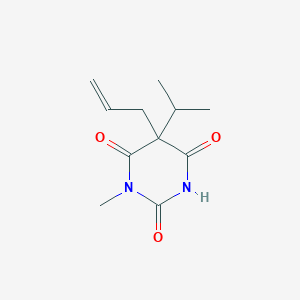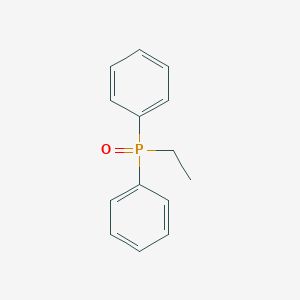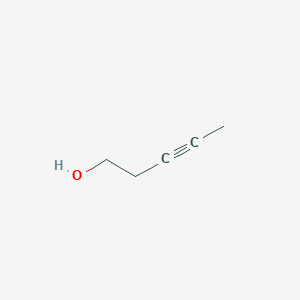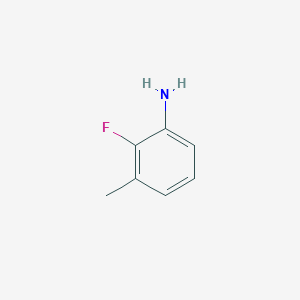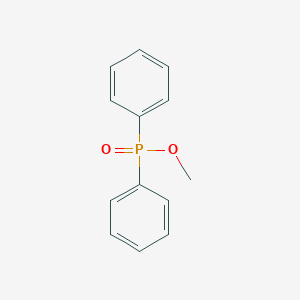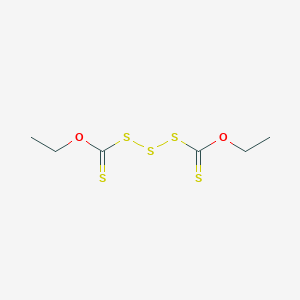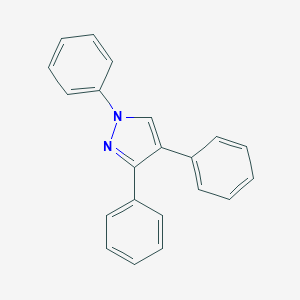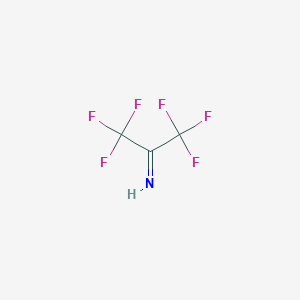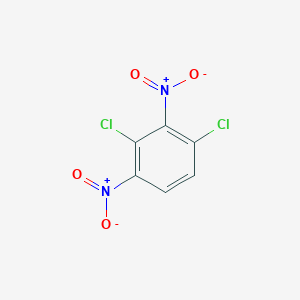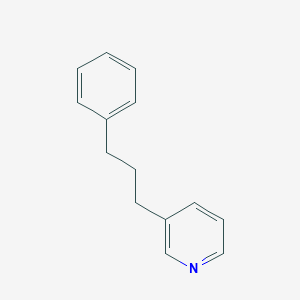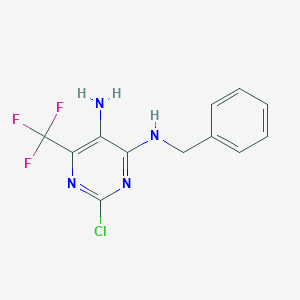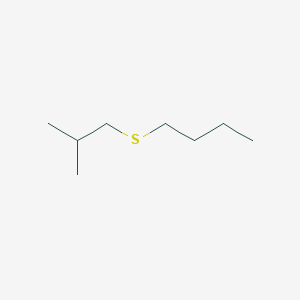
1-(2-Methylpropylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropylsulfanyl)butane, also known as tert-butylthiobutane, is an organic compound that belongs to the class of sulfides. It has a molecular formula of C8H18S and a molecular weight of 154.29 g/mol. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropylsulfanyl)butane is not well understood. However, it is believed to interact with sulfur-containing compounds in biological systems, such as enzymes and proteins. This interaction may result in changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
1-(2-Methylpropylsulfanyl)butane has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect against liver damage caused by toxic substances. Additionally, this compound has been found to have a positive effect on glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methylpropylsulfanyl)butane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methylpropylsulfanyl)butane. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and metabolic disorders. Another area of research is its potential as a reference standard for analytical chemistry. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1-(2-Methylpropylsulfanyl)butane can be achieved through a reaction between tert-butyl chloride and sodium sulfide in anhydrous ethanol. This reaction produces 1-(2-Methylpropylsulfanyl)butaneiol, which is then reacted with 1,4-dibromobutane to form 1-(2-Methylpropylsulfanyl)butane. This synthesis method is efficient and yields high purity products.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropylsulfanyl)butane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also used as a starting material for the synthesis of other organic compounds, such as thioethers and thioesters. Additionally, this compound can be used as a reference standard in analytical chemistry.
Eigenschaften
CAS-Nummer |
1741-85-1 |
|---|---|
Produktname |
1-(2-Methylpropylsulfanyl)butane |
Molekularformel |
C8H18S |
Molekulargewicht |
146.3 g/mol |
IUPAC-Name |
1-(2-methylpropylsulfanyl)butane |
InChI |
InChI=1S/C8H18S/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PWXRDOSRCIGJDM-UHFFFAOYSA-N |
SMILES |
CCCCSCC(C)C |
Kanonische SMILES |
CCCCSCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



